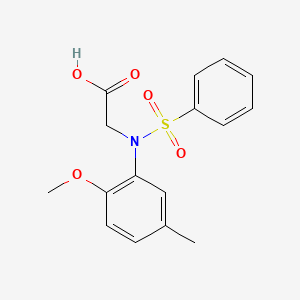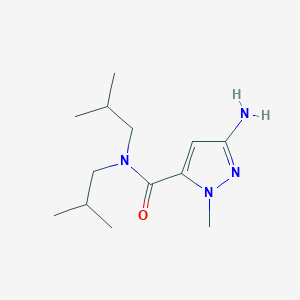
3-(Trifluoromethyl)azetidine-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Trifluoromethyl)azetidine-1-carbonyl chloride” is a chemical compound with the CAS Number: 2172238-82-1 . It has a molecular weight of 187.55 . The IUPAC name for this compound is 3-(trifluoromethyl)azetidine-1-carbonyl chloride .
Molecular Structure Analysis
The InChI code for “3-(Trifluoromethyl)azetidine-1-carbonyl chloride” is 1S/C5H5ClF3NO/c6-4(11)10-1-3(2-10)5(7,8)9/h3H,1-2H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 187.55 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.Aplicaciones Científicas De Investigación
Ring Expansion and Functionalized Pyrrolidines
A study demonstrated the synthesis of 2-(α-hydroxyalkyl)azetidines, which could undergo rearrangement into 3-(chloro- or methanesulfonyloxy)pyrrolidines. This process involves a mechanism that could be relevant for the applications of 3-(Trifluoromethyl)azetidine-1-carbonyl chloride in creating functionalized pyrrolidines with potential uses in medicinal chemistry and drug discovery (Durrat et al., 2008).
Click Chemistry for Surface Modification
Research has shown the utility of azide-modified graphitic surfaces for covalent attachment of alkyne-terminated molecules through "click" chemistry. This method, potentially applicable for 3-(Trifluoromethyl)azetidine-1-carbonyl chloride derivatives, highlights its role in creating functionalized surfaces for biosensors or material science applications (Devadoss & Chidsey, 2007).
Radical Chemistry and Hypervalent Iodine(III) Compounds
Another study focused on the radical reactivity of hypervalent iodine(III) compounds, which might be related to the use of 3-(Trifluoromethyl)azetidine-1-carbonyl chloride in radical chemistry. These compounds can act as single-electron oxidants for carbon and heteroatom radical generation, offering pathways for the construction of C–CF3, X–CF3, and other bonds (Wang & Studer, 2017).
Synthesis of Diverse α-(Trifluoromethyl)amines
The reactivity profile of nonactivated 1-alkyl-2-(trifluoromethyl)azetidines, potentially including 3-(Trifluoromethyl)azetidine-1-carbonyl chloride derivatives, was explored, leading to the synthesis of diverse α-(trifluoromethyl)amines. This research outlines a method for constructing constrained azaheterocycles, demonstrating the compound's utility in synthesizing novel amines (Kenis et al., 2012).
Building Blocks for Novel Compounds
3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, which could be synthesized from similar compounds, were utilized as building blocks for the preparation of trifluoromethyl-containing aminopropanes, 1,3-oxazinan-2-ones, aziridines, and 1,4-dioxan-2-ones. This versatility underlines the potential of 3-(Trifluoromethyl)azetidine-1-carbonyl chloride in the synthesis of novel compounds with a variety of functional groups (Dao Thi et al., 2018).
Mecanismo De Acción
Azetidines
are a class of organic compounds characterized by a four-membered ring structure . They are considered important in medicinal chemistry due to their ubiquity in natural products and their potential in peptidomimetic and nucleic acid chemistry . They are also known for their reactivity, making them excellent candidates for ring-opening and expansion reactions .
Propiedades
IUPAC Name |
3-(trifluoromethyl)azetidine-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF3NO/c6-4(11)10-1-3(2-10)5(7,8)9/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUBMXZUVKOYAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)azetidine-1-carbonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2972526.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B2972527.png)
![2-[(3-benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2972528.png)
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime](/img/structure/B2972529.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide](/img/structure/B2972534.png)
![Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride](/img/structure/B2972535.png)


